N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide

Description

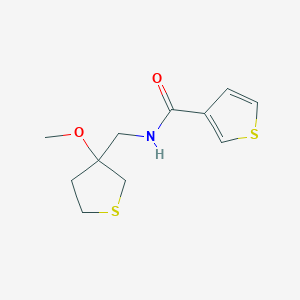

N-((3-Methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a tetrahydrothiophene ring substituted with a methoxy group at the 3-position and a methylene linker connecting it to the carboxamide nitrogen.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S2/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKMXAUBMWOQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties. They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse therapeutic properties.

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound can be described by the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₁S₂ |

| Molecular Weight | 241.35 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 216 °C |

| Solubility | Insoluble in water |

Biological Activity Overview

Research indicates that this compound exhibits significant antioxidant and antibacterial properties. The following sections detail these activities based on various studies.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the ABTS method. A study reported that derivatives of thiophene carboxamides demonstrated considerable inhibition of radical cation formation, with specific compounds showing up to 62% inhibition , comparable to ascorbic acid (88.44% inhibition) .

Table 1: Antioxidant Activity of Thiophene Derivatives

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| Ascorbic Acid | 88.44 |

| N-(4-acetylphenyl)-2-chloroacetamide | 62.0 |

| 3-amino thiophene-2-carboxamide (7a) | 62.0 |

| 3-hydroxy thiophene-2-carboxamide (3a) | 54.9 |

| 3-methyl thiophene-2-carboxamide (5a) | 28.4 |

Antibacterial Activity

The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a marked activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 20 mm to 86.9% inhibition .

Table 2: Antibacterial Activity Against Pathogenic Bacteria

| Compound | S. aureus Inhibition (%) | B. subtilis Inhibition (%) | E. coli Inhibition (%) | P. aeruginosa Inhibition (%) |

|---|---|---|---|---|

| N-(4-acetylphenyl)-2-chloroacetamide | 83.3 | 82.6 | 40.0 | 86.9 |

| 3-amino thiophene-2-carboxamide (7b) | 83.3 | 82.6 | 40.0 | 86.9 |

| Control (Ampicillin) | 25 | 23 | 24 | 23 |

Case Studies

- Antioxidant Evaluation : A study conducted on various thiophene derivatives found that those with methoxy groups exhibited enhanced antioxidant properties due to increased hydrophilicity, which potentially aids in better solubility and interaction with free radicals .

- Antibacterial Studies : Another investigation focused on the antibacterial efficacy of different thiophene derivatives showed that compounds with specific substitutions (like methoxy groups) significantly boosted their activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Moieties and Substituent Effects

Thiophene-3-carboxamide derivatives exhibit diverse biological activities modulated by substituents on the thiophene ring and the amide-linked side chains. Below is a comparative analysis:

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives

Key Observations:

- N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide (CAS: 895920-80-6) incorporates a 5-methyl group and acetylphenyl side chain, likely increasing lipophilicity (logP) compared to the target compound .

- The 2-(4-Methylphenylimino) derivative features a chlorophenyl group, which may improve antimicrobial activity but reduce solubility due to halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.